molecular formula C13H11Cl2NO2S B14532735 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide CAS No. 62551-66-0

2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide

Cat. No.: B14532735
CAS No.: 62551-66-0
M. Wt: 316.2 g/mol
InChI Key: YAGNKIVRNNJVQI-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a hydroxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry might be employed to enhance the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide apart is the presence of both the chlorophenyl and hydroxy methyl groups on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

62551-66-0

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

2-chloro-N-[3-[(2-chlorophenyl)-hydroxymethyl]thiophen-2-yl]acetamide

InChI

InChI=1S/C13H11Cl2NO2S/c14-7-11(17)16-13-9(5-6-19-13)12(18)8-3-1-2-4-10(8)15/h1-6,12,18H,7H2,(H,16,17)

InChI Key

YAGNKIVRNNJVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(SC=C2)NC(=O)CCl)O)Cl

Origin of Product

United States

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